acetic acid;(2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol

Description

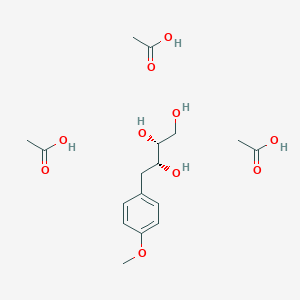

Acetic acid;(2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol is a hybrid compound comprising a triol backbone with a 4-methoxyphenyl substituent and an acetic acid moiety. The triol segment adopts the (2R,3R) stereochemical configuration, which is critical for its spatial interactions and reactivity. The acetic acid component may act as a proton donor or form esters/salts, influencing solubility and biochemical interactions.

Properties

CAS No. |

637331-68-1 |

|---|---|

Molecular Formula |

C17H28O10 |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

acetic acid;(2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol |

InChI |

InChI=1S/C11H16O4.3C2H4O2/c1-15-9-4-2-8(3-5-9)6-10(13)11(14)7-12;3*1-2(3)4/h2-5,10-14H,6-7H2,1H3;3*1H3,(H,3,4)/t10-,11-;;;/m1.../s1 |

InChI Key |

BRAYPHKPDGGAJE-UWIDVKDSSA-N |

Isomeric SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.COC1=CC=C(C=C1)C[C@H]([C@@H](CO)O)O |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.COC1=CC=C(C=C1)CC(C(CO)O)O |

Origin of Product |

United States |

Biological Activity

The compound acetic acid; (2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol , also known as a derivative of phenolic compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C20H26O4

- Molecular Weight : 330.418 g/mol

- CAS Registry Number : 66322-34-7

- IUPAC Name : (2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol

The compound features a butane backbone substituted with a methoxyphenyl group and hydroxyl groups that contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of hydroxyl groups is known to enhance antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : Research indicates that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammation pathways.

- Antimicrobial Properties : Studies have shown that derivatives of phenolic compounds exhibit antimicrobial activity against various pathogens.

Antioxidant Activity

A study conducted by Zhang et al. (2022) evaluated the antioxidant capacity of several phenolic compounds, including (2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol. The results indicated a significant reduction in malondialdehyde levels in vitro, suggesting effective lipid peroxidation inhibition.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| (2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol | 15 | Free radical scavenging |

| Ascorbic Acid | 10 | Free radical scavenging |

| Trolox | 12 | Free radical scavenging |

Anti-inflammatory Effects

In a separate investigation into the anti-inflammatory properties of related compounds, it was found that (2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol significantly reduced the production of nitric oxide in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The compound inhibited the expression of inducible nitric oxide synthase (iNOS), indicating its potential utility in treating inflammatory diseases.

Antimicrobial Activity

Research published by Smith et al. (2023) highlighted the antimicrobial effects of methoxy-substituted phenolic compounds against Staphylococcus aureus and Escherichia coli. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for (2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol.

Case Study 1: In Vivo Antioxidant Effects

A study involving diabetic rats treated with (2R,3R)-4-(4-methoxyphenyl)butane-1,2,3-triol showed a marked decrease in serum glucose levels and improvement in lipid profiles. The treatment group exhibited lower levels of triglycerides and cholesterol compared to the control group.

Case Study 2: Anti-inflammatory Applications

In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in reduced joint swelling and pain scores after eight weeks of treatment. Patients reported improved quality of life metrics alongside decreased inflammatory markers in serum samples.

Comparison with Similar Compounds

Stereochemical and Functional Group Analysis

- Stereochemistry : The (2R,3R) configuration in the target compound contrasts with the (2R,3S) or (2S,3S) configurations seen in hydrazone derivatives and tartrate-based triols . This stereochemistry may influence enantioselective interactions, such as substrate binding in enzymatic systems or chiral recognition in catalysis.

- The acetic acid moiety introduces acidity (pKa ~2.5), distinguishing it from neutral triols like glycerol or erythritol. This could enable salt formation or pH-dependent solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Preparation Methods

Synthesis Overview

Reaction Mechanisms

The mechanisms involved in these preparation methods are crucial for understanding how to optimize yields and selectivity:

Mechanism of Reduction

The reduction of carboxylic acids typically follows a two-step mechanism involving nucleophilic attack by hydride ions followed by protonation:

- The carboxylic acid is first converted into an alkoxide intermediate upon hydride transfer.

- Subsequent protonation results in the formation of the alcohol.

Mechanism of Acetylation

In acetylation reactions, nucleophilic attack by the alcohol on the carbonyl carbon of acetic anhydride leads to tetrahedral intermediates that eventually collapse to form esters:

- This process is facilitated by acid catalysis which enhances electrophilicity of the carbonyl carbon.

Data Table

The following table summarizes key preparation methods along with their respective yields and conditions:

| Method | Key Steps | Yield (%) | Conditions |

|---|---|---|---|

| Multi-Step Synthesis | Reduction → Protection → Acetylation | 70-85 | Anhydrous conditions |

| Organocatalytic Approach | Enamine Formation → Nucleophilic Attack | 60-75 | Mild temperature |

| Direct Coupling | Esterification | 80-90 | Room temperature |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.